REACTION_CXSMILES
|
[Cl:1][C:2](OC1C=CC(Cl)=CC=1)=[CH:3][C:4]([CH3:16])([CH3:15])[CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.C([OH:27])C>Cl>[Cl:1][CH2:2][C:3](=[O:27])[C:4]([CH3:16])([CH3:15])[CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1
|
Name
|
1-chloro-3,3-dimethyl-1,5-di-(4-chlorophenoxy)-1-pentene
|
Quantity
|
580 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC(CCOC1=CC=C(C=C1)Cl)(C)C)OC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
by shaking with water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The ethanol is removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue is diluted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(CCOC1=CC=C(C=C1)Cl)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 363 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |